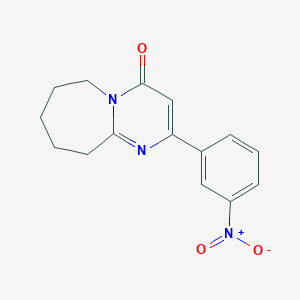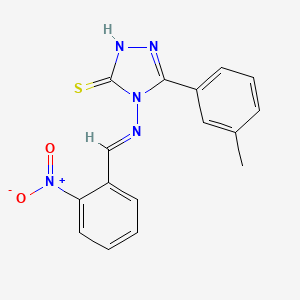![molecular formula C22H17FN2O2S B12048253 (3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone CAS No. 94639-34-6](/img/structure/B12048253.png)
(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4-(furan-2-yl)-5,6,7,8-tétrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophényl)méthanone est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels et de structures hétérocycliques
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (3-Amino-4-(furan-2-yl)-5,6,7,8-tétrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophényl)méthanone implique généralement des réactions organiques en plusieurs étapes. Une approche courante commence par la préparation du noyau thieno[2,3-b]quinoléine, suivie de l’introduction des groupes furane et fluorophényle. Les conditions réactionnelles incluent souvent l’utilisation d’acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle où les conditions réactionnelles sont soigneusement contrôlées pour optimiser le rendement et la pureté. L’utilisation de réacteurs à écoulement continu pourrait également être envisagée pour améliorer l’efficacité et la capacité d’adaptation.
Analyse Des Réactions Chimiques
Types de réactions
(3-Amino-4-(furan-2-yl)-5,6,7,8-tétrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophényl)méthanone peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et parfois l’utilisation de catalyseurs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinoléine, tandis que la réduction peut produire des dérivés de la tétrahydroquinoléine.
Applications de la recherche scientifique
Chimie
En chimie, (3-Amino-4-(furan-2-yl)-5,6,7,8-tétrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophényl)méthanone est utilisée comme unité de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies réactionnelles et de développer de nouveaux composés.
Biologie et médecine
En biologie et en médecine, ce composé est étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à interagir avec diverses cibles biologiques en fait un candidat pour le développement de médicaments, en particulier dans les domaines de la recherche anti-inflammatoire, anticancéreuse et antimicrobienne.
Industrie
Dans l’industrie, les propriétés du composé peuvent être exploitées pour le développement de nouveaux matériaux présentant des caractéristiques spécifiques, telles qu’une stabilité ou une réactivité accrue.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry
In industry, the compound’s properties can be leveraged for the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mécanisme D'action
Le mécanisme d’action de (3-Amino-4-(furan-2-yl)-5,6,7,8-tétrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophényl)méthanone implique son interaction avec des cibles moléculaires telles que des enzymes, des récepteurs ou des acides nucléiques. La structure du composé lui permet de se lier à ces cibles, inhibant ou modulant potentiellement leur activité. Les voies spécifiques impliquées dépendent du contexte biologique et de la nature de la cible.
Comparaison Avec Des Composés Similaires
Composés similaires
- (3-Amino-4-(furan-2-yl)-5,6,7,8-tétrahydroquinolin-2-yl)(4-fluorophényl)méthanone
- (3-Amino-4-(furan-2-yl)-5,6,7,8-tétrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophényl)méthanone
- (3-Amino-4-(furan-2-yl)-5,6,7,8-tétrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophényl)méthanone
Unicité
L’unicité de (3-Amino-4-(furan-2-yl)-5,6,7,8-tétrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophényl)méthanone réside dans sa combinaison spécifique de groupes fonctionnels et de structures hétérocycliques. Cette combinaison confère des propriétés chimiques et biologiques distinctes qui la différencient des composés similaires. Par exemple, la présence du groupe fluorophényle peut améliorer la stabilité et la réactivité du composé par rapport à ses analogues chlorophényle ou bromophényle.
Propriétés
Numéro CAS |
94639-34-6 |
|---|---|
Formule moléculaire |
C22H17FN2O2S |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
[3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C22H17FN2O2S/c23-13-9-7-12(8-10-13)20(26)21-19(24)18-17(16-6-3-11-27-16)14-4-1-2-5-15(14)25-22(18)28-21/h3,6-11H,1-2,4-5,24H2 |
Clé InChI |
NZSAOIXYZOCCHI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)F)N)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048196.png)
![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)


![2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12048207.png)
![8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048223.png)
![2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048231.png)

![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048240.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)benzamide](/img/structure/B12048246.png)
![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)

